Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate
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Overview
Description
Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an isoindoline dione, and an acetamidophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
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Step 1: Preparation of the Aryl Halide
- The starting material, an aryl halide, is prepared through halogenation of the corresponding aromatic compound.
- Reaction conditions: Halogenation is typically carried out using halogen sources like bromine or iodine in the presence of a catalyst such as iron(III) chloride.
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Step 2: Suzuki–Miyaura Coupling
- The aryl halide is then coupled with an organoboron compound in the presence of a palladium catalyst and a base.
- Reaction conditions: The reaction is usually performed in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
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Step 3: Esterification
- The final step involves the esterification of the coupled product to form the methyl ester.
- Reaction conditions: Esterification is typically carried out using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the phenoxy and isoindoline dione moieties.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction
- Reduction reactions can target the carbonyl groups in the isoindoline dione.
- Common reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
- Common reagents: Electrophiles such as nitrating agents (nitric acid) or sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or other substituted aromatic compounds.
Scientific Research Applications
Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate has several applications in scientific research:
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Medicinal Chemistry
- Potential use as a pharmacophore in drug design due to its unique structure.
- Investigated for its antitumor and antimicrobial properties .
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Materials Science
- Used in the synthesis of advanced materials with specific electronic or optical properties.
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Biological Research
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
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Industrial Applications
- Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate involves its interaction with specific molecular targets:
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Molecular Targets
- The compound can bind to proteins and enzymes, affecting their activity.
- It may also interact with nucleic acids, influencing gene expression and cellular processes.
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Pathways Involved
- The compound’s effects are mediated through pathways involving protein dephosphorylation and inhibition of tubulin polymerization .
- It can modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
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Uniqueness
- The presence of the isoindoline dione moiety distinguishes it from other benzoate esters.
- Its specific substitution pattern and functional groups confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[5-(4-acetamidophenoxy)-1,3-dioxoisoindol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c1-14(27)25-16-6-8-18(9-7-16)32-19-10-11-20-21(13-19)23(29)26(22(20)28)17-5-3-4-15(12-17)24(30)31-2/h3-13H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXOZGDEBJKSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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